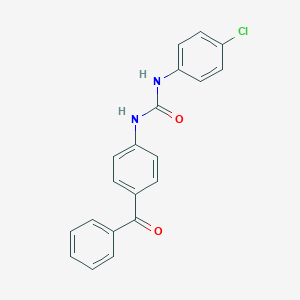

1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea

Overview

Description

1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea is an organic compound with the molecular formula C20H15ClN2O2 It is characterized by the presence of a benzoyl group and a chlorophenyl group attached to a urea moiety

Preparation Methods

The synthesis of 1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea typically involves the reaction of 4-benzoylaniline with 4-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Overview:

This compound has shown potential as a pharmacological agent due to its structural properties that allow it to interact with biological targets. Its urea moiety is particularly significant in drug design, as urea derivatives are known to exhibit a range of biological activities.

Case Study:

A study published in Canadian Entomologist explored the effects of phenyl-benzoyl ureas on insect molting, specifically examining the impact of similar compounds on Diprion similis. The findings indicated that ingestion of these compounds interfered with normal molting processes, highlighting their potential use as insect growth regulators (IGRs) .

Data Table: Effects on Insect Growth

| Concentration | Effect on Ecdysis | Observations |

|---|---|---|

| 0.01% | Completed | Survivors failed to feed post-molt due to midgut obstruction. |

| 1% | Prevented | Thinner cuticle formation without inhibiting melanin production. |

Agricultural Applications

Overview:

The compound's insecticidal properties make it a candidate for developing new pesticides. Its ability to disrupt the life cycle of pests can lead to effective pest management strategies.

Case Study:

Research indicates that urea derivatives like 1-(4-benzoylphenyl)-3-(4-chlorophenyl)urea can serve as effective IGRs. These compounds prevent larvae from successfully molting, thereby reducing pest populations without the immediate toxicity associated with traditional insecticides .

Materials Science

Overview:

Due to its unique structural characteristics, this compound can be utilized in the development of novel materials, including polymers and liquid crystals.

Application Example:

In materials science, the incorporation of urea derivatives into polymer matrices has been studied for enhancing mechanical properties and thermal stability. The rigid structure provided by the benzoyl groups contributes to the overall stability and performance of the resulting materials.

Biological Studies

Overview:

The compound can be employed as a biochemical probe or ligand in various assays aimed at studying enzyme activity or receptor interactions.

Research Findings:

Studies have shown that modifications in the urea structure can lead to variations in binding affinity and specificity towards different biological targets. This property is critical for developing selective inhibitors for therapeutic applications .

Mechanism of Action

The mechanism of action of 1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea can be compared with other similar compounds, such as:

1-(4-Benzoylphenyl)-3-(4-fluorophenyl)urea: Similar structure but with a fluorine atom instead of chlorine.

1-(4-Benzoylphenyl)-3-(4-bromophenyl)urea: Similar structure but with a bromine atom instead of chlorine.

1-(4-Benzoylphenyl)-3-(4-methylphenyl)urea: Similar structure but with a methyl group instead of chlorine. These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the presence of different substituents.

Biological Activity

1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the context of pest control and cancer therapy. This article aims to summarize the existing research regarding its biological activity, mechanisms of action, and implications for future studies.

Chemical Structure and Properties

The compound is characterized by its urea structure, which is known to facilitate interactions with various biological targets. Its molecular formula is , and it features both benzoyl and chlorophenyl groups that contribute to its reactivity and biological profile.

Insecticidal Properties

Research has indicated that derivatives of phenyl-benzoyl urea, including this compound, exhibit significant insecticidal properties. A study on related compounds demonstrated that ingestion by the insect Diprion similis interfered with molting processes. At a concentration of 1%, the compound prevented ecdysis but did not inhibit apolysis, leading to thinner cuticles in larvae and impaired feeding post-molt due to fibrous material accumulation in the midgut .

Anticancer Potential

The potential anticancer effects of urea derivatives have been explored extensively. A study highlighted that certain urea scaffolds exhibited selective inhibitory effects on cancer cell proliferation, particularly against colorectal cancer cell lines (HT-29). Compounds similar to this compound showed significant inhibition rates against targets such as PD-L1 and VEGFR-2, which are crucial in cancer progression and immune evasion .

The mechanism by which this compound exerts its biological effects involves binding to specific receptors or enzymes. For instance, its interaction with cytochrome P450 enzymes may play a role in modulating metabolic pathways associated with both insect development and cancer cell growth .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Insecticidal Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Moderate | Receptor/Enzyme Interaction |

| 1-(4-Chlorophenyl)-3-(2,6-difluorobenzoyl)urea | Yes | Low | Molting Inhibition |

| p-Methoxyphenyl urea | No | High | PD-L1/VEGFR-2 Inhibition |

Case Studies

Several case studies have documented the effectiveness of urea derivatives in agricultural and therapeutic settings:

- Agricultural Application : A field trial demonstrated that application of phenyl-benzoyl ureas significantly reduced pest populations in forestry settings, indicating their utility as environmentally friendly insecticides.

- Cancer Research : In vitro studies showed that certain urea derivatives could inhibit tumor growth in xenograft models, suggesting a promising avenue for developing new anticancer therapies.

Properties

IUPAC Name |

1-(4-benzoylphenyl)-3-(4-chlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O2/c21-16-8-12-18(13-9-16)23-20(25)22-17-10-6-15(7-11-17)19(24)14-4-2-1-3-5-14/h1-13H,(H2,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMOWWCYUYVYSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359730 | |

| Record name | 1-(4-benzoylphenyl)-3-(4-chlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102023-64-3 | |

| Record name | 1-(4-benzoylphenyl)-3-(4-chlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-BENZOYLPHENYL)-3-(4-CHLOROPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.